molecular formula C18H15BClF4N3O B14780053 4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-

4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-

Cat. No.: B14780053
M. Wt: 411.6 g/mol
InChI Key: WPOUHUIZTLBIOB-XCRQGQIYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)- is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of 4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)- typically involves multi-step organic reactions. The synthetic route may include the formation of the indeno and triazolo rings followed by the introduction of the oxazinium moiety. Reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining purity and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It may be investigated for its potential as a drug candidate due to its unique structure and properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with indeno, triazolo, and oxazinium rings. What sets 4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)- apart is its unique combination of these rings and the specific stereochemistry. This uniqueness can result in different chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H15BClF4N3O

Molecular Weight

411.6 g/mol

IUPAC Name

(1R,9S)-4-(4-chlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride

InChI

InChI=1S/C18H15ClN3O.BF3.FH/c19-13-5-7-14(8-6-13)22-11-21-17(20-22)10-23-16-9-12-3-1-2-4-15(12)18(16)21;2-1(3)4;/h1-8,11,16,18H,9-10H2;;1H/q+1;;/p-1/t16-,18+;;/m0../s1

InChI Key

WPOUHUIZTLBIOB-XCRQGQIYSA-M

Isomeric SMILES

B(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=C(C=C5)Cl.[F-]

Canonical SMILES

B(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=C(C=C5)Cl.[F-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.